Cas no 1221346-07-1 (Tert-butyl 3-(cyclooctylamino)propanoate)

tert-ブチル3-(シクロオクチルアミノ)プロパノエートは、有機合成中間体として重要な化合物です。シクロオクチルアミンとエステル基を有するプロパノエート構造を併せ持ち、高い反応性と安定性を兼ね備えています。特に医薬品や農薬の合成において、官能基の導入や修飾に有用です。tert-ブチル基の立体障害により、選択的反応が可能で、副反応を抑制できる点が特徴です。また、適度な極性と脂溶性のバランスが取れており、反応溶媒への溶解性に優れています。実験室規模から工業的生産まで幅広く利用可能な汎用性の高い試薬です。

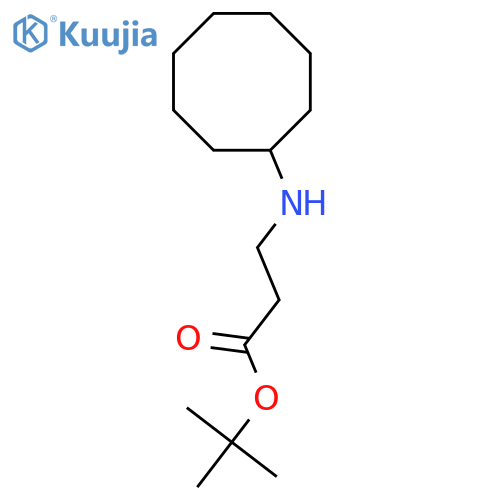

1221346-07-1 structure

商品名:Tert-butyl 3-(cyclooctylamino)propanoate

CAS番号:1221346-07-1

MF:C15H29NO2

メガワット:255.396264791489

MDL:MFCD14707426

CID:4688764

Tert-butyl 3-(cyclooctylamino)propanoate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 3-(cyclooctylamino)propanoate

- Tert-butyl 3-(cyclooctylamino)propanoate

-

- MDL: MFCD14707426

- インチ: 1S/C15H29NO2/c1-15(2,3)18-14(17)11-12-16-13-9-7-5-4-6-8-10-13/h13,16H,4-12H2,1-3H3

- InChIKey: DUQKKCVNCOKVIT-UHFFFAOYSA-N

- ほほえんだ: O(C(CCNC1CCCCCCC1)=O)C(C)(C)C

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 6

- 複雑さ: 237

- トポロジー分子極性表面積: 38.3

Tert-butyl 3-(cyclooctylamino)propanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB420404-25 g |

tert-Butyl 3-(cyclooctylamino)propanoate |

1221346-07-1 | 25g |

€1361.60 | 2023-04-24 | ||

| abcr | AB420404-5 g |

tert-Butyl 3-(cyclooctylamino)propanoate |

1221346-07-1 | 5g |

€722.60 | 2023-04-24 | ||

| abcr | AB420404-5g |

tert-Butyl 3-(cyclooctylamino)propanoate; . |

1221346-07-1 | 5g |

€722.60 | 2025-02-15 | ||

| abcr | AB420404-25g |

tert-Butyl 3-(cyclooctylamino)propanoate; . |

1221346-07-1 | 25g |

€1361.60 | 2025-02-15 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1195433-2g |

tert-Butyl 3-(cyclooctylamino)propanoate |

1221346-07-1 | 98% | 2g |

¥2512.00 | 2024-08-09 | |

| A2B Chem LLC | AJ24079-2g |

tert-butyl 3-(cyclooctylamino)propanoate |

1221346-07-1 | 95+% | 2g |

$1067.00 | 2024-04-20 | |

| A2B Chem LLC | AJ24079-10g |

tert-butyl 3-(cyclooctylamino)propanoate |

1221346-07-1 | 95+% | 10g |

$1573.00 | 2024-04-20 | |

| abcr | AB420404-10 g |

tert-Butyl 3-(cyclooctylamino)propanoate |

1221346-07-1 | 10g |

€935.60 | 2023-04-24 | ||

| abcr | AB420404-1g |

tert-Butyl 3-(cyclooctylamino)propanoate; . |

1221346-07-1 | 1g |

€467.00 | 2025-02-15 | ||

| abcr | AB420404-1 g |

tert-Butyl 3-(cyclooctylamino)propanoate |

1221346-07-1 | 1g |

€467.00 | 2023-04-24 |

Tert-butyl 3-(cyclooctylamino)propanoate 関連文献

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

-

Xiao-Hua Li,Bao-Ji Wang,Xiao-Lin Cai,Li-Wei Zhang,Guo-Dong Wang,San-Huang Ke RSC Adv., 2017,7, 28393-28398

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

1221346-07-1 (Tert-butyl 3-(cyclooctylamino)propanoate) 関連製品

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1221346-07-1)Tert-butyl 3-(cyclooctylamino)propanoate

清らかである:99%/99%

はかる:2g/10g

価格 ($):510.0/1056.0